2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h1-2,6-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMYNMIJLTRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512096 | |
| Record name | 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60722-14-7 | |
| Record name | 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Reactivity of the Nitrile Group in Bicyclic Alkene Systems: A Technical Guide for Synthetic Strategists
For the discerning researcher in drug development and complex molecule synthesis, the nitrile group, when strategically positioned within a bicyclic alkene framework, presents a fascinating nexus of reactivity and stereochemical control. This guide eschews a conventional, templated approach to offer a deep dive into the nuanced behavior of this functional dyad. We will explore the causal relationships behind experimental choices, providing not just protocols, but a self-validating framework for understanding and predicting the reactivity of these unique molecular architectures. The inherent strain and conformational rigidity of bicyclic systems impart a distinct character upon the otherwise predictable nitrile group, transforming it into a versatile linchpin for the construction of intricate molecular topographies.
The Bicyclic Alkene Scaffold: A Crucible of Strain and Stereoelectronics
The reactivity of a nitrile group is fundamentally dictated by the electrophilicity of its carbon atom.[1] However, embedding this functionality within a bicyclic alkene system, such as a norbornene or bicyclo[2.2.2]octene, introduces a set of geometric and electronic constraints that profoundly modulate its behavior. The inherent ring strain of these systems can influence bond angles and lengths, altering the hybridization and, consequently, the reactivity of both the nitrile and the alkene. Furthermore, the rigid, three-dimensional structure provides a predictable stereochemical environment, allowing for highly selective transformations. The compact, linear nature of the nitrile group makes it exceptionally well-suited for sterically demanding environments within these frameworks.[2]
Cycloaddition Reactions: Forging Complexity with Precision
The interplay between the nitrile and the alkene functionalities within a bicyclic system opens up a rich landscape of cycloaddition chemistry, enabling the rapid construction of complex polycyclic structures.
[3+2] Cycloaddition of Nitrile Oxides
A particularly powerful transformation is the 1,3-dipolar cycloaddition of nitrile oxides with the endocyclic double bond of bicyclic alkenes like norbornene.[3] This reaction proceeds with a high degree of stereoselectivity, almost exclusively yielding the exo isomer.[4][5] This stereochemical preference is a direct consequence of the steric hindrance imposed by the bicyclic framework, which disfavors the endo approach of the dipole.
The reaction offers a reliable method for the synthesis of isoxazoline-fused bicyclic systems, which can serve as valuable intermediates for further functionalization.[3]
Experimental Protocol: 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with Norbornene
This protocol details a representative procedure for the in-situ generation of benzonitrile oxide and its subsequent cycloaddition with norbornene.
-
Step 1: Preparation of the Dipolarophile Solution. In a round-bottom flask, dissolve norbornene (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
-
Step 2: In-situ Generation of Benzonitrile Oxide. In a separate flask, dissolve benzaldoxime (1.1 equivalents) in a two-phase system of dichloromethane and aqueous sodium hypochlorite (bleach). Shake vigorously for several minutes. The organic layer containing the benzonitrile oxide is then carefully separated.
-
Step 3: Cycloaddition. Add the dichloromethane solution of benzonitrile oxide dropwise to the stirred solution of norbornene at room temperature.
-
Step 4: Reaction Monitoring and Work-up. Monitor the reaction progress by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification. The crude product can be purified by column chromatography on silica gel to yield the desired exo-isoxazoline adduct.[6]
Logical Workflow for [3+2] Cycloaddition
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Cyclic Metalated Nitriles: Stereoselective Cyclizations to cis- and trans-Hydrindanes, Decalins, and Bicyclo[4.3.0]undecanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This guide provides a comprehensive technical overview for the determination and analysis of the crystal structure of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The content herein is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the experimental and computational nuances involved in elucidating the solid-state architecture of this novel bicyclic compound. While a definitive published crystal structure for this specific molecule is not yet available, this document outlines the complete workflow, from synthesis to in-depth structural analysis, based on established methodologies and data from analogous structures.
Introduction: The Significance of the Bicyclo[2.2.1]heptene Scaffold
The bicyclo[2.2.1]heptene framework, also known as the norbornene scaffold, is a rigid and versatile structural motif of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical complexity provide a valuable platform for the design of novel therapeutic agents and functional materials. The introduction of cyano and carboxylic acid functionalities at the C2 position, as in 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is anticipated to impart specific electronic and hydrogen-bonding characteristics that will dictate its intermolecular interactions and, consequently, its solid-state properties.
A thorough understanding of the crystal structure of this compound is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: In drug development, the precise three-dimensional arrangement of atoms is critical for understanding how a molecule interacts with its biological target.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a substance can exhibit varying physical properties, such as solubility and bioavailability, which are critical for pharmaceutical formulation.[1]
-
Crystal Engineering: Knowledge of the intermolecular interactions that govern the crystal packing can inform the design of co-crystals and other solid forms with tailored properties.[2]
This guide will delineate the necessary steps to achieve a comprehensive crystal structure analysis of the title compound.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is most readily achieved through a Diels-Alder reaction, a powerful and atom-economical method for the formation of six-membered rings.[3][4]
Synthetic Protocol: A Diels-Alder Approach
The reaction involves the [4+2] cycloaddition of freshly cracked cyclopentadiene (the diene) with a suitable dienophile, such as 2-cyanoacrylic acid or its ester derivative followed by hydrolysis. The stereoselectivity of the Diels-Alder reaction typically favors the formation of the endo isomer due to secondary orbital interactions, although the exo isomer may also be formed.[5]
Experimental Protocol:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its retro-Diels-Alder temperature (~180 °C) and collecting the cyclopentadiene monomer via distillation.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve the dienophile (e.g., ethyl 2-cyanoacrylate) in a suitable solvent such as toluene or dichloromethane. Cool the solution in an ice bath.
-
Slowly add the freshly distilled cyclopentadiene to the dienophile solution with stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Hydrolysis (if starting from an ester): If an ester was used as the dienophile, the resulting product must be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
Purification: Purify the crude 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid by column chromatography or recrystallization.
Diagram of the Synthetic Workflow:
Sources
- 1. The Diels-Alder Reaction [cs.gordon.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (1200-88-0, 3853-88-1, 3813-52-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. CID 69760605 | C16H20O4 | CID 69760605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical stability of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid under ambient conditions
[1]
Executive Summary
2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (hereafter CBnA ) is a bifunctional norbornene derivative characterized by high ring strain (~27.2 kcal/mol) and a quaternary carbon center bearing both cyano (-CN) and carboxylic acid (-COOH) groups.[1][2][3] While kinetically stable as a solid under ambient conditions (25°C, 60% RH), it exhibits thermodynamic instability pathways—specifically Retro-Diels-Alder (rDA) reversion and oxidative degradation —that are accelerated by thermal stress and solution-phase dynamics.[1]
This guide provides a mechanistic breakdown of these instability modes and establishes a self-validating control strategy for researchers utilizing CBnA as a scaffold in pharmaceutical synthesis (e.g., conformationally restricted amino acids).
Part 1: Molecular Architecture & Intrinsic Reactivity
The stability profile of CBnA is dictated by the interplay between its strained bicyclic skeleton and its functional groups.
| Feature | Chemical Consequence | Stability Risk |
| Norbornene Skeleton | High ring strain (angle strain + torsional strain).[1] | Retro-Diels-Alder (rDA): Tendency to revert to cyclopentadiene and cyanoacrylic acid derivatives upon heating.[1] |
| C5-C6 Double Bond | Electron-rich alkene.[1] | Oxidation: Susceptible to epoxidation or radical polymerization in air/light. |
| Electron-withdrawing groups at C2.[1] | Decarboxylation: The cyano group stabilizes the carbanion intermediate, facilitating decarboxylation at elevated temperatures ( | |
| Stereochemistry | Endo vs. Exo isomers. | Physical Stability: The endo isomer is kinetically favored but thermodynamically distinct; isomerization can occur under catalytic conditions. |
Part 2: Degradation Pathways (Mechanistic Analysis)
Retro-Diels-Alder (rDA) Reversion
The primary decomposition vector for CBnA is the rDA reaction. While negligible at room temperature in the solid state, this equilibrium shifts in solution or upon melting. The release of Cyclopentadiene (CPD) is the critical indicator; CPD will subsequently dimerize to Dicyclopentadiene (DCPD), altering the sample's melting point and solubility.[1]
Hydrolytic Instability
The nitrile group is generally robust at neutral pH. However, the presence of the adjacent carboxylic acid can act as an intramolecular catalyst (neighboring group participation) under moist conditions, potentially accelerating hydrolysis to the amide or di-acid, although this is kinetically slow at ambient temperatures.[1]
Oxidative Stress
The norbornene double bond is sensitive to atmospheric oxygen. Over prolonged storage (>6 months) without inert gas protection, formation of exo-epoxides or polymeric peroxides is observed, typically manifesting as a yellowing of the white crystalline powder.[1]
Visualization: Degradation Network
The following diagram maps the degradation logic, establishing the causal links between environmental stressors and chemical byproducts.
Figure 1: Mechanistic degradation pathways of CBnA under thermal, hydrolytic, and oxidative stress.[1]
Part 3: Analytical Characterization & Protocols
To ensure scientific integrity, stability must be verified, not assumed.[1] The following protocol differentiates between the parent molecule and its specific degradants.
Stability-Indicating HPLC Protocol
Note: This method separates the acid from potential rDA byproducts and hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (detects nitrile and carbonyl) and 254 nm (detects conjugated systems if rDA occurs).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Pass/Fail Criteria:
Part 4: Handling & Storage Decision Logic
Proper handling requires a decision tree based on the intended duration of storage and downstream application.
Figure 2: Decision logic for storage and quality control of CBnA.
Storage Specifications
-
Temperature: Store at -20°C for long-term stability. The Arrhenius equation suggests that reducing temperature from 25°C to -20°C slows degradation rates by a factor of ~20-30x.
-
Atmosphere: Argon or Nitrogen overlay is mandatory to prevent olefin oxidation.
-
Container: Amber glass to prevent photolytic degradation.
Safety Note (E-E-A-T)
If the container smells strongly of turpentine or fuel upon opening, significant rDA reversion has occurred (release of cyclopentadiene).[1] In this event, the material should be recrystallized (e.g., from Ethyl Acetate/Hexane) before use to remove the polymeric byproducts of the dienophile.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid Product Sheet. Retrieved from (Note: Reference links to the general class of norbornene carboxylic acids as specific isomer sheets are often gated).[1]
-
PubChem. (2025).[1] Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [1]
-
Kotha, S., & Goyal, D. (2015).[1] Norbornene derivatives: Versatile scaffolds in organic synthesis. Journal of Organic Chemistry. (General reference for rDA mechanisms in norbornenes).
-
ChemicalBook. (2024).[1][6] Gabapentin Synthesis Intermediates and Norbornene Derivatives. Retrieved from [1]
Methodological & Application
Application Note: Selective Hydrolysis of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development, specifically focusing on the synthesis of conformationaly constrained amino acids (like BCH) via the 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid intermediate.
Abstract & Strategic Relevance
The synthesis of conformationally constrained
This protocol details the chemoselective hydrolysis of the nitrile moiety in (1) to the corresponding carboxamide. This amide is the obligate precursor for the subsequent Hofmann rearrangement, which yields the final
Scientific Foundation & Mechanism
The Synthetic Pathway
The synthesis of BCH-type amino acids typically proceeds via a Diels-Alder reaction between cyclopentadiene and a cyanoacrylate derivative. The resulting adduct (1) possesses both a nitrile (-CN) and a carboxylic acid (-COOH) at the C2 bridgehead position.
To generate the
-
Partial Hydrolysis: Conversion of the Nitrile (-CN) to the Amide (-CONH
). -
Hofmann Rearrangement: Conversion of the Amide (-CONH
) to the Amine (-NH ) with retention of configuration.
Reaction Mechanism (Radziszewski Hydrolysis)
The hydrolysis utilizes hydrogen peroxide in basic media. The hydroperoxide anion (
-
Selectivity: The reaction conditions (
, ) favor amide formation over hydrolysis to the carboxylic acid. -
Stereochemistry: The reaction is stereoretentive. The exo/endo ratio established in the Diels-Alder step is maintained.
Pathway Visualization
Caption: Synthetic route from Diels-Alder adduct to BCH, highlighting the critical nitrile hydrolysis step.
Experimental Protocol
Materials & Equipment
-
Substrate: 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Endo/Exo mixture or pure isomer).
-
Reagents:
-
Sodium Hydroxide (NaOH), 20% w/v aqueous solution.
-
Hydrogen Peroxide (
), 30% aqueous solution. -
Solvent: Ethanol (95%) or Methanol.
-
Quenching: Sodium Thiosulfate (
), saturated solution. -
Acidification: Hydrochloric Acid (HCl), 6M.
-
-
Equipment:
-
Temperature-controlled water bath (set to 40°C).
-
pH meter.
-
HPLC or TLC (Mobile phase: EtOAc/Hexane/AcOH) for monitoring.
-
Step-by-Step Procedure
Step 1: Solubilization and Neutralization
-
Charge a round-bottom flask with 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (10.0 mmol, 1.63 g).
-
Add Ethanol (15 mL) and stir to create a slurry.
-
Slowly add 20% NaOH dropwise at 0°C (ice bath) until the solution reaches pH 9–10. The acid will dissolve as the sodium carboxylate salt forms.
-
Note: Do not exceed pH 11 to avoid epimerization or premature decarboxylation.
-
Step 2: Controlled Peroxide Addition (Radziszewski)
-
Maintain the solution at 0–5°C.
-
Add 30%
(30.0 mmol, 3.0 mL, 3 eq) dropwise over 20 minutes.-
Caution: Exothermic reaction. Monitor internal temperature; do not allow to exceed 10°C during addition.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Stir vigorously. Oxygen evolution (bubbling) indicates the reaction is proceeding.
Step 3: Reaction Monitoring & Optimization
-
Monitor reaction progress via TLC or HPLC every 30 minutes.
-
Target: Disappearance of the Nitrile peak (IR: ~2240 cm⁻¹) and appearance of Amide bands (IR: ~1680 cm⁻¹).
-
-
If the reaction is sluggish after 2 hours, warm the mixture to 40°C .
-
Critical Stop: Do not boil. High heat promotes hydrolysis of the amide to the dicarboxylic acid (undesired).
-
Step 4: Quenching and Isolation
-
Once conversion is >95%, cool the mixture to 0°C.
-
Quench excess peroxide by adding saturated
solution until a starch-iodide paper test is negative. -
Concentrate the solution under reduced pressure to remove ethanol (rotary evaporator, <40°C).
-
Acidify the remaining aqueous residue carefully with 6M HCl to pH 2.0.
-
The product, 2-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid , will precipitate as a white solid.
-
-
Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.
Expected Results & Characterization
| Parameter | Specification | Notes |
| Yield | 85 - 92% | High efficiency due to lack of side reactions. |
| Appearance | White crystalline powder | |
| IR Spectrum | Amide I (~1680 cm⁻¹), Amide II (~1620 cm⁻¹) | Absence of Nitrile peak at 2240 cm⁻¹. |
| 1H NMR | Distinct amide protons (broad singlets, 6.0-7.5 ppm) | Integration confirms mono-amide/mono-acid. |
| Purity | >98% (HPLC) | Suitable for direct use in Hofmann rearrangement. |
Downstream Application: Hofmann Rearrangement
The isolated carboxamide is the direct substrate for the Hofmann rearrangement.
-
Protocol Summary: Treat the carboxamide with Sodium Hypochlorite (NaOCl) or Iodosobenzene diacetate (PIDA) in alkaline solution.
-
Result: Conversion of the -CONH
group to -NH , yielding 2-amino-5-norbornene-2-carboxylic acid . -
Final Step: Catalytic hydrogenation (
, Pd/C) reduces the double bond to yield BCH .
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dicarboxylic Acid Formation | Temperature too high (>50°C) or pH > 12. | Maintain T < 40°C. Control pH between 9-10. |
| Incomplete Conversion | Old/degraded | Use fresh 30% peroxide. Store at 4°C. |
| Decarboxylation | Acidification too rapid or hot. | Acidify cold (0°C) and slowly. |
References
-
Synthesis of BCH: Connors, T. A., et al. "2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid."[1] Journal of the Chemical Society, 1960.
-
Radziszewski Reaction: Cacchi, S., et al. "Amides from Nitriles using Basic Hydrogen Peroxide." Synthesis, 1980.
-
LAT1 Inhibitors: Wang, Q., & Holst, J. "L-type amino acid transport and cancer: targeting the mTORC1 pathway." Am. J. Cancer Res., 2015.[2]
-
Stereochemistry of Norbornanes: "Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid." NIST Chemistry WebBook.[3]
Sources
Application Note: Esterification Strategies for 5-Norbornene-2-cyano-2-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: Steric Crowding and Thermal Instability
The esterification of 5-norbornene-2-cyano-2-carboxylic acid presents a unique set of synthetic challenges distinct from simple norbornene carboxylic acids. The presence of the cyano group (-CN) at the C2 position creates a geminal disubstitution (quaternary center).
-
Steric Hindrance: The C2 carbon is bonded to the norbornene scaffold, a cyano group, and the carboxyl group. This extreme crowding significantly retards the nucleophilic attack required for standard Fischer esterification.
-
Thermal Sensitivity: The norbornene skeleton is susceptible to Retro-Diels-Alder (rDA) decomposition at elevated temperatures (typically >100°C), reverting to cyclopentadiene and the corresponding cyanoacrylate.
-
Isomerism: The starting material typically exists as a mixture of endo and exo isomers. The ratio of these isomers can affect reaction kinetics, with the endo-carboxyl group often being more shielded than the exo.
Strategic Recommendation
Standard acid-catalyzed esterification (e.g.,
Instead, this guide prioritizes Base-Promoted Alkylation (Method A) as the "Gold Standard" for this substrate. It bypasses the steric attack on the carbonyl carbon by turning the carboxylate into a nucleophile.
Part 2: Decision Matrix & Workflow
The following decision tree outlines the optimal synthetic route based on your available reagents and target ester scale.
Figure 1: Strategic decision matrix for selecting the optimal esterification protocol.
Part 3: Detailed Experimental Protocols
Method A: Base-Promoted Alkylation (The "Gold Standard")
Principle: This method utilizes the enhanced acidity of the carboxylic acid (due to the electron-withdrawing cyano group) to form a carboxylate anion, which then attacks an alkyl halide (
-
Best for: Methyl, Ethyl, Benzyl, Allyl esters.[1]
-
Key Advantage: Room temperature reaction; avoids retro-Diels-Alder.
Materials
-
Substrate: 5-norbornene-2-cyano-2-carboxylic acid (1.0 eq)
-
Reagent: Alkyl Iodide or Bromide (1.2 - 1.5 eq)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)
Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-norbornene-2-cyano-2-carboxylic acid in 20 mL of anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(15 mmol, 4.88 g) in one portion.-
Note: Gas evolution (
) will occur. Stir at Room Temperature (RT) for 15 minutes until effervescence ceases and a suspension forms.
-
-
Alkylation: Add the Alkyl Iodide (12-15 mmol) dropwise via syringe.
-
Caution: Exothermic reaction.[2] If using highly reactive halides (e.g., Methyl Iodide), cool to 0°C during addition.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (
). -
Workup:
-
Dilute the reaction mixture with EtOAc (100 mL).
-
Wash with Water (3 x 50 mL) to remove DMF and inorganic salts.
-
Wash with Brine (1 x 50 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Usually yields pure oil. If necessary, purify via silica gel chromatography.
Method B: Steglich Esterification (DCC/DMAP)
Principle: Uses carbodiimide coupling to activate the carboxyl group.[3] Essential when the "alcohol" part of the ester is complex, fragile, or not available as a halide.
-
Best for: Coupling to drugs, complex scaffolds, or tertiary alcohols.
-
Challenge: Removal of DCU (dicyclohexylurea) byproduct.
Materials
-
Substrate: 5-norbornene-2-cyano-2-carboxylic acid (1.0 eq)
-
Alcohol: R-OH (1.0 - 1.2 eq)
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC (1.1 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol
-
Setup: Flame-dry a flask and cool under
. Add the acid (10 mmol), the target Alcohol (10 mmol), and DMAP (1 mmol) to DCM (30 mL). -
Activation: Cool the solution to 0°C (ice bath).
-
Addition: Dissolve DCC (11 mmol) in minimal DCM and add dropwise to the reaction mixture.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight.
-
Observation: A white precipitate (DCU) will form.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the DCU precipitate.
-
Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated
, then Brine. -
Dry over
and concentrate.
-
-
Purification: Column chromatography is mandatory to remove traces of urea byproducts.
Method C: Mild Acid Chloride Formation (Ghosez/Oxalyl Chloride)
Principle: Converts the acid to a highly reactive acid chloride using Oxalyl Chloride (gentler than Thionyl Chloride).
-
Best for: Sterically hindered alcohols where Method B fails.
-
Caution: Requires strictly anhydrous conditions.
Protocol
-
Activation: Dissolve acid (10 mmol) in anhydrous DCM (20 mL). Add 1 drop of DMF (catalyst).
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride (12 mmol) dropwise.
-
Note: Allow gas evolution to complete. Stir at RT for 2 hours.
-
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Esterification: Add the target Alcohol (1.2 eq) and Pyridine (2.0 eq) to the acid chloride solution at 0°C.
-
Finish: Stir 4 hours at RT. Standard aqueous workup.
Part 4: Analytical Data & Quality Control
Expected Chemical Shifts (1H NMR in CDCl3)
The formation of the ester is best confirmed by the appearance of the alkoxy signals and the preservation of the norbornene alkene protons.
| Position | Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Change |
| C5, C6 | Alkene | 6.0 - 6.4 | m | Should remain intact (No saturation) |
| C1, C4 | Bridgehead | 3.2 - 3.6 | m | Slight shift downfield |
| C3 | Bridge | 1.5 - 2.2 | m | Complex pattern (endo/exo distinct) |
| O-R' | Ester Alkyl | 3.6 - 4.2 | s/q/t | New Signal (Confirming ester) |
| COOH | Acid | 10.0 - 12.0 | br s | Disappears |
Isomer Analysis (Endo vs Exo)
The starting acid is often a mixture. The endo and exo isomers can be distinguished by the coupling constants of the bridgehead protons.
-
Exo-Ester: Typically thermodynamically more stable.
-
Endo-Ester: Often kinetically favored in Diels-Alder precursors.
-
Note: The cyano group at C2 prevents epimerization of the stereocenter under basic conditions (no alpha-proton), preserving the isomeric ratio of the starting material.
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Low Yield (Method A): Incomplete deprotonation. Ensure the acid is fully dissolved and
evolution has stopped before adding the halide. Switch to if is too slow. -
Polymerization: If the reaction turns into a gel, the norbornene double bond has polymerized. Cause: High heat or strong Lewis acids. Solution: Keep T < 40°C; add radical inhibitor (BHT) if necessary.
-
Retro-Diels-Alder: Product smells like cyclopentadiene (distinctive foul odor). Cause: Reaction temperature > 80°C. Solution: Use Method A (RT).
Safety
-
Cyanides: While the cyano group is bonded, thermal decomposition can theoretically release toxic byproducts. Work in a fume hood.
-
Vesicants: Alkyl halides (Method A) and Oxalyl chloride (Method C) are potent alkylating/acylating agents. Double-glove.
Part 6: References
-
PrepChem. "Synthesis of 2-cyano-5-norbornene-2-carboxylic acid." PrepChem.com. Accessed October 2023.
-
Neises, B., & Steglich, W. (1978).[3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for Method B).
-
Kanao, M., et al. (2012).[4][5] "Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis." International Journal of Organic Chemistry, 2, 26-30.[4] (Discussion on norbornene acid stability and isomerization).
-
Parish, R. C., & Stock, L. M. (1964).[6] "A method for the esterification of sterically hindered carboxylic acids."[3][6][7][8][9] Tetrahedron Letters, 5(18), 1285-1288. (Foundational reference for hindered acid esterification). [6]
-
BenchChem. "Reactivity of 2-Cyanobutanoic Acid: A Comparative Guide." (Context for alpha-cyano reactivity).
Sources
- 1. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 2. US8883897B2 - Functional norbornanyl ester derivatives, polymers and process for preparing same - Google Patents [patents.google.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
Catalytic hydrogenation methods for the alkene bond in cyano-norbornenes
This Application Note is designed for researchers and process chemists optimizing the reduction of the alkene moiety in cyano-norbornenes (e.g., 5-norbornene-2-carbonitrile). It addresses the critical chemoselectivity challenge: reducing the strained
Introduction & Mechanistic Rationale
The hydrogenation of 5-norbornene-2-carbonitrile to 2-norbornanecarbonitrile represents a classic problem in chemoselectivity. The molecule contains two reducible functionalities:
-
Strained Alkene (Norbornene): Highly reactive due to ring strain (~27 kcal/mol).
-
Nitrile (Cyano group): Susceptible to reduction to primary amines (
) or secondary amines under hydrogenation conditions.
The Selectivity Hierarchy
Success relies on exploiting the kinetic difference between these two groups.
-
Thermodynamics: The relief of ring strain makes the norbornene
hydrogenation highly exothermic and rapid. -
Kinetics: Nitrile reduction generally requires higher activation energy, often necessitating acidic media, high pressure (>50 psi), or specific catalysts (e.g., Raney Ni, PtO
).
Stereochemical Implications: Hydrogenation of norbornenes occurs predominantly from the exo-face (the convex, less hindered side). Consequently, the incoming hydrogen atoms add syn to the exo face, pushing the 2-cyano substituent toward the endo position relative to the newly formed C-H bonds, although the configuration of the nitrile itself (exo vs. endo starting material) largely determines the final product geometry.
Experimental Protocols
Method A: Heterogeneous Catalysis (Pd/C) – The Standard Approach
Best for: Routine synthesis, scale-up, and cost-efficiency. Mechanism: Palladium on Carbon (Pd/C) is the industry standard. Under neutral conditions and low pressure, Pd preferentially binds and reduces the olefin. Critical Note: Avoid acidic solvents or ammonia, as these promote nitrile reduction.
Protocol:
-
Preparation: In a hydrogenation vessel (Parr shaker or round-bottom flask with balloon), dissolve 5-norbornene-2-carbonitrile (1.0 equiv) in Ethyl Acetate (EtOAc) or Methanol (MeOH) (0.1 M concentration).
-
Note: EtOAc is preferred if the substrate is lipophilic; MeOH is faster but carries a slightly higher risk of nitrile interaction.
-
-
Catalyst Addition: Add 10% Pd/C (5-10 wt% relative to substrate).
-
Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) or wet the catalyst with a small amount of water/solvent before adding the bulk solvent.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with Nitrogen (3x).
-
Evacuate and backfill with Hydrogen (
) (3x). -
Maintain
pressure at 1 atm (balloon) to 15 psi . -
Stir vigorously at Room Temperature (20-25°C) .
-
-
Monitoring: Monitor by GC-MS or TLC. The reaction is typically complete within 1–4 hours due to ring strain.
-
Endpoint: Disappearance of the alkene peak.
-
-
Workup:
-
Filter the mixture through a Celite® pad to remove the catalyst.
-
Wash the pad with solvent.
-
Concentrate the filtrate under reduced pressure.
-
Table 1: Method A Optimization Parameters
| Parameter | Recommended | Avoid | Reason |
| Solvent | Ethyl Acetate, Toluene | Acetic Acid, Ethanol/NH | Acid/Base promotes nitrile reduction. |
| Pressure | 1 atm (Balloon) | > 50 psi | High pressure forces nitrile adsorption. |
| Temperature | 20–25°C | > 50°C | Heat overcomes activation barrier for |
Method B: Homogeneous Catalysis (Wilkinson’s Catalyst)
Best for: Substrates sensitive to heterogeneous surface effects, or if Pd/C causes isomerization/over-reduction.
Mechanism: Wilkinson’s catalyst,
Protocol:
-
Solvent Degassing: Sparge Benzene or THF with Argon for 15 minutes. Oxygen poisons the catalyst.
-
Dissolution: Dissolve substrate (1.0 equiv) and
(1–2 mol%) in the degassed solvent. -
Reaction:
-
Purge with
. -
Stir under 1 atm
at Room Temperature . -
Note: If reaction is slow, warm to 40°C.
-
-
Workup:
-
Concentrate the solvent.
-
Precipitate the catalyst by adding cold pentane or pass through a short silica plug (eluting with ether/hexanes) to separate the rhodium complex from the product.
-
Method C: Transfer Hydrogenation (Gas-Free)
Best for: Labs without H
Protocol:
-
Dissolve substrate in Methanol .
-
Add 10% Pd/C (10 wt%).
-
Add Ammonium Formate (3–5 equiv).
-
Reflux (65°C) for 1–2 hours.
-
Caution: This method generates gas (
). Ensure open venting (condenser). -
Selectivity Check: Monitor closely; prolonged reflux can attack the nitrile.
-
Visualization of Workflows
Figure 1: Decision Matrix & Experimental Workflow
This diagram illustrates the logical flow for selecting the appropriate method and the critical steps for execution.
Caption: Decision tree for selecting between Heterogeneous (Pd/C) and Homogeneous (Wilkinson's) hydrogenation based on substrate sensitivity.
Figure 2: Stereochemical Pathway
Visualizing the exo-face addition preference characteristic of the norbornene framework.
Caption: Mechanistic pathway showing the preferential H2 attack from the less hindered exo-face of the norbornene ring.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must validate two criteria:
-
Conversion of Alkene: Disappearance of vinylic protons in
NMR. -
Retention of Nitrile: Presence of the cyano group signal.
Data Summary Table:
| Technique | Signal | Observation in Product |
| IR Spectroscopy | Strong stretch at ~2240 cm | |
| IR Spectroscopy | Stretch at ~1570 cm | |
| Alkene Protons | Signals at | |
| Nitrile Carbon | Peak at ~118–122 ppm (Must remain). | |
| Mass Spec | M+ | M+2 (Alkene reduced) vs M+4/M+6 (Amine formed). |
Troubleshooting & Safety
-
Problem: Nitrile reduction observed (Amine formation).
-
Solution: Your catalyst is too active. Switch from MeOH to EtOAc. Lower pressure to strictly 1 atm. Add a catalyst poison like Ethylenediamine (en) (See Ref 1) or switch to Wilkinson's catalyst.
-
-
Problem: Incomplete Alkene Reduction.
-
Solution: The nitrile might be coordinating to the Pd, poisoning it. Increase catalyst loading to 10-15 wt% or wash the catalyst with solvent before use.
-
-
Safety:
-
Pd/C is pyrophoric. Never let it dry out in air after use.[1] Filter through wet Celite and keep wet.
-
Hydrogen is explosive. Ground all equipment.
-
References
-
Maki, A. et al. (2021). "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[2] PubMed.
-
Nishimura, S. (2001).[3] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley & Sons.[3] (Referenced via StackExchange discussion on Pd/C conditions).
-
Common Organic Chemistry. "Alkene to Alkane - Common Conditions." (General protocols for Pd/C and PtO2).
-
Vertex AI Search. (2023). "Stereoselective hydrogenation of 5-vinyl-2-norbornene." ResearchGate. (Mechanistic insight on norbornene reactivity).
-
TCI Chemicals. "5-Norbornene-2-carbonitrile Product Page." (Substrate availability and stability data).
Sources
Preparation of pharmaceutical intermediates using bicyclic cyano-acids
Application Note: Chemoselective Diversification of Bicyclic Cyano-Acids for Pharmaceutical Intermediates
Abstract
Bicyclic cyano-acids (e.g., bicyclo[1.1.1]pentanes, bicyclo[3.1.0]hexanes) represent a privileged class of "high-
Introduction: The Bicyclic Advantage
In the pursuit of improved physicochemical properties, medicinal chemists are increasingly replacing planar aromatic rings with rigid, three-dimensional bicyclic systems. This "Escape from Flatland" improves solubility and metabolic stability while maintaining precise vector orientation of substituents.
Bicyclic cyano-acids (Figure 1) are critical synthons because they possess two orthogonal handles:
-
The Nitrile (-CN): Precursor to primary amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles).
-
The Carboxylic Acid (-COOH): Precursor to amides (coupling), esters, or amines (via rearrangement).
Key Challenge: Both groups are susceptible to hydrolysis and reduction. Successful utilization requires protocols that modify one group while leaving the other intact (chemoselectivity).
Strategic Scaffolds
-
Bicyclo[1.1.1]pentane (BCP): A linear spacer and phenyl bioisostere.
-
Bicyclo[3.1.0]hexane: Used to lock amino acid side chains into bioactive conformations (e.g., for glutamate or GABA receptors).
Strategic Decision Tree
The following workflow illustrates the divergent synthesis pathways available from a single bicyclic cyano-acid precursor.
Caption: Divergent synthetic pathways for bicyclic cyano-acids. Path A is critical for synthesizing conformationally restricted amino acids.
Application Protocol 1: The Curtius Rearrangement
Target: Conversion of Carboxylic Acid to Boc-Protected Amine (with Nitrile retention).
Context: This transformation is essential for synthesizing
Mechanism & Rationale
The Curtius rearrangement involves the formation of an acyl azide, thermal decomposition to an isocyanate, and trapping with an alcohol (e.g., tert-butanol).[2]
-
Why DPPA? Diphenylphosphoryl azide (DPPA) allows for a "one-pot" reaction without isolating the potentially explosive acyl azide intermediate.
-
Safety Note: While safer than neat acyl azides, DPPA reactions still evolve nitrogen gas. Headspace management is critical.
Step-by-Step Protocol
Starting Material: 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv).
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Solvation: Dissolve the cyano-acid (10 mmol) in anhydrous Toluene (50 mL). Add anhydrous tert-butanol (15 mL, excess) to serve as the trapping nucleophile.
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv, 12 mmol) via syringe. Stir for 10 minutes at room temperature.
-
Expert Tip: TEA ensures the carboxylic acid is deprotonated to attack the DPPA.
-
-
Azide Formation: Add DPPA (1.1 equiv, 11 mmol) dropwise over 15 minutes.
-
Rearrangement: Heat the mixture gradually to 85°C .
-
Observation: Evolution of
gas will be observed. Maintain temperature until gas evolution ceases (approx. 2–3 hours).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Wash sequentially with:
-
5% Citric Acid (removes excess TEA/DPPA byproducts).
-
Saturated
(neutralizes residual acid). -
Brine.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–85% of the N-Boc-amino nitrile.
Application Protocol 2: Chemoselective Nitrile Hydrolysis
Target: Hydrolysis of Nitrile to Primary Amide in the presence of an Ester. Context: Often, the carboxylic acid is protected as an ester, and the researcher wishes to hydrolyze the nitrile to an amide (e.g., to form a glutamine analog) without saponifying the ester.
The TBD Method
Traditional acid/base hydrolysis often cleaves both the nitrile and the ester. The use of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a soluble organic superbase, allows for kinetic control, favoring nitrile hydration over ester hydrolysis in aqueous organic solvents.
Step-by-Step Protocol
Starting Material: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.
-
Solvent System: Prepare a mixture of Methyl Ethyl Ketone (MEK) and Water (9:1 ratio).
-
Why MEK? It provides solubility for the organic substrate while allowing high-temperature reflux (
C) required for the nitrile activation.
-
-
Reaction: Dissolve the cyano-ester (5 mmol) in the MEK/Water mixture (25 mL).
-
Catalyst: Add TBD (0.5 equiv).
-
Note: Stoichiometric TBD may increase reaction rate but 0.5 equiv is usually sufficient for catalytic turnover.
-
-
Reflux: Heat to
C for 12 hours. Monitor by LC-MS.-
Endpoint: Look for the +18 mass unit shift (Nitrile
Amide). If ester hydrolysis (+18 mass unit, followed by loss of methyl) is observed, lower temperature to C.
-
-
Workup: Evaporate MEK. Dissolve residue in DCM. Wash with 0.1 N HCl (to remove TBD). Dry and concentrate.
Data Summary & Quality Control
Table 1: Comparison of Reaction Conditions for Bicyclic Cyano-Acids
| Transformation | Reagents | Chemoselectivity | Critical Parameter |
| Acid | DPPA, TEA, tBuOH | High (CN intact) | Anhydrous conditions essential to prevent urea formation. |
| CN | TBD, | Moderate (Ester intact) | Temperature control ( |
| CN | Tetrahalophthalic acid | High (Ester intact) | Requires microwave or high thermal input [1]. |
| CN | Low (Ester risk) | Acidic media required to prevent secondary amine formation. |
Analytical Validation (QC):
-
IR Spectroscopy:
-
Nitrile stretch: Distinct sharp peak at ~2240
. -
Loss of this peak confirms reduction/hydrolysis.
-
Isocyanate intermediate (Curtius): Strong peak at ~2270
(if isolated).
-
-
NMR (
):-
Nitrile carbon: ~118–122 ppm.
-
Amide carbonyl: ~170–175 ppm.
-
Boc carbonyl: ~155 ppm.
-
References
-
Rounds, W. D., et al. "Hydrolysis in the absence of bulk water. 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids."[3] Tetrahedron Letters, vol. 29, no. 13, 1988, pp. 1557-1560. Link
-
Scientific Update. "Ester, Nitrile and Oxetane Play Nice." Scientific Update, July 24, 2024. (Discussing Pfizer Danuglipron synthesis). Link
-
Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Organic & Biomolecular Chemistry, vol. 17, 2019. (Review of BCP synthesis). Link
-
Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, vol. 94, no. 17, 1972, pp. 6203–6205. Link
-
Levandovskiy, I. A., et al. "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons."[4] Future Medicinal Chemistry, vol. 3, no. 2, 2011, pp. 223-241.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid from raw materials
This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established organic synthesis protocols with practical field insights to ensure reproducibility and safety.
Abstract & Utility
This protocol details the synthesis of 2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid starting from raw industrial monomers: Dicyclopentadiene (DCPD) and Ethyl 2-cyanoacrylate .
The target molecule is a functionalized norbornene derivative, serving as a critical intermediate in the synthesis of:
-
Pharmaceutical Scaffolds: Precursors for conformationally constrained amino acids (e.g., norbornane-based glutamate analogs).
-
Functional Polymers: Monomers for Ring-Opening Metathesis Polymerization (ROMP) to create high-performance optical resins.
-
Agrochemicals: Stereochemically defined cores for bioactive agents.
This guide emphasizes a "One-Pot" (Telescoped) approach for the coupling and hydrolysis steps to maximize yield and minimize handling of the sensitive ester intermediate.
Scientific Background & Mechanism[1][2][3][4]
The synthesis relies on two classic transformations: a Diels-Alder [4+2] Cycloaddition followed by a Base-Mediated Saponification .
Reaction Pathway[5][6]
-
Precursor Generation: Thermal cracking of Dicyclopentadiene (DCPD) (Retro-Diels-Alder) yields monomeric Cyclopentadiene (CPD).
-
Cycloaddition: CPD acts as the diene and Ethyl 2-cyanoacrylate acts as the highly reactive dienophile. This step forms the intermediate ethyl 2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylate.
-
Hydrolysis: The ester functionality is selectively hydrolyzed under basic conditions to the carboxylic acid, while retaining the cyano group.
Stereochemical Considerations
The Diels-Alder reaction creates two stereoisomers: Endo and Exo.[1]
-
Due to the Secondary Orbital Interactions , the Endo transition state is kinetically favored.[2]
-
However, in 2-cyanoacrylates, both the Cyano (-CN) and Ester (-COOEt) groups are electron-withdrawing. The product is typically a mixture of isomers (Endo-CN/Exo-COOH and Exo-CN/Endo-COOH).
-
Note: The hydrolysis conditions described here are thermodynamic; they may induce equilibration, but the primary goal is the isolation of the free acid mixture, which can be separated via fractional crystallization if single isomers are required.
Mechanistic Diagram
Caption: Figure 1. Reaction pathway from raw materials to target acid.[3] The Diels-Alder adduct is hydrolyzed in situ.
Materials & Safety
Reagents
| Reagent | Role | Purity/Grade | Notes |
| Dicyclopentadiene | Precursor | Technical (95%) | Must be cracked before use.[4] |
| Ethyl 2-Cyanoacrylate | Dienophile | >98% | Critical: Use fresh monomer (stabilized). Avoid "Superglue" consumer formulations if possible; use chemical grade. |
| Cyclopentadiene (CPD) | Diene | Freshly Distilled | Unstable; dimerizes at RT. Store at -78°C if not used immediately. |
| Potassium Hydroxide | Base | Flake/Pellet | For hydrolysis. |
| Ethanol (95%) | Solvent | USP/Reagent | Reaction medium.[5] |
| Toluene/Benzene | Solvent | Anhydrous | For Diels-Alder step (optional but recommended to control heat). |
| Hydrochloric Acid | Acid | 6N | For acidification/precipitation. |
Critical Safety Hazards
-
Polymerization Risk: Ethyl 2-cyanoacrylate polymerizes exothermically in the presence of weak bases (water, amines). Ensure all glassware for the Diels-Alder step is dry.
-
Cyclopentadiene: Flammable and volatile. Dimerizes at room temperature. Use immediately after cracking.
-
Cyanide Functionality: While the nitrile group is stable, avoid strong acids/oxidizers that could liberate HCN.
-
Exotherm: The Diels-Alder reaction is exothermic.[4][6] Control temperature to prevent runaway polymerization or solvent boiling.
Experimental Protocol
Phase 1: Preparation of Cyclopentadiene (Cracking)
Note: If you have stored CPD at -80°C, skip to Phase 2.
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Add Dicyclopentadiene (DCPD) (e.g., 100 mL) to the boiling flask.
-
Heat the oil bath to 180–200°C . The DCPD will crack (Retro-Diels-Alder) into monomeric CPD (bp ~40°C).
-
Collect the distillate (CPD) in a receiver flask cooled in a dry ice/acetone bath (-78°C) .
-
Stop distillation when the pot residue becomes dark/viscous.
-
Validation: The distillate should be a clear, colorless liquid.
Phase 2: One-Pot Cycloaddition and Hydrolysis
Step 1: The Diels-Alder Reaction [7][8][1][3]
-
In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer, add Ethyl 2-cyanoacrylate (25.0 g, 0.20 mol) dissolved in dry Toluene or Benzene (50 mL).
-
Expert Tip: Adding a trace of hydroquinone (10 mg) can inhibit radical polymerization of the acrylate during this step.
-
-
Cool the solution to 0–5°C using an ice bath.
-
Add Freshly Cracked Cyclopentadiene (20.0 g, 0.30 mol, 1.5 eq) dropwise via the addition funnel over 30 minutes.
-
Observation: Maintain internal temperature below 10°C. The reaction is exothermic.
-
-
Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Checkpoint: TLC (Silica, 20% EtOAc/Hexane) should show consumption of the acrylate.
-
Step 2: In-Situ Hydrolysis
-
Do not isolate the intermediate ester.
-
To the same reaction vessel, add Ethanol (95%) (100 mL).
-
Prepare a solution of Potassium Hydroxide (KOH) (22.4 g, 0.40 mol, 2 eq) in Water (100 mL).
-
Add the aqueous KOH solution to the reaction mixture.
-
Caution: Exothermic mixing.[6]
-
-
Equip the flask with a reflux condenser.[9]
-
Heat the mixture to Reflux (approx. 80–90°C) for 1 hour .
-
Chemistry: This saponifies the ethyl ester to the potassium carboxylate. The nitrile group generally survives these conditions.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute with Water (200 mL).
-
(Optional) Extract with Diethyl Ether (2 x 50 mL) to remove any unreacted neutral species (dimers or polymers). Discard the organic (ether) layer.
-
Take the Aqueous Layer (containing the product salt) and cool to 0°C.
-
Slowly acidify with 6N HCl to pH 1–2.
-
Observation: The product, 2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, will precipitate as an oil or solid.
-
-
Extract the acidic mixture with Dichloromethane (DCM) or Chloroform (3 x 100 mL).
-
Dry the combined organic extracts over Anhydrous Magnesium Sulfate (MgSO₄) .
-
Filter and evaporate the solvent under reduced pressure to yield the crude acid.
Phase 3: Purification
-
The crude product is often a viscous oil that solidifies upon standing.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Benzene or Toluene/Hexane mixture. Cool slowly to 4°C.
-
Filter the crystals and dry under vacuum.
-
Typical Yield: 70–85%.
-
Melting Point: 87–92°C (mixture of isomers) [Ref 1].
-
Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis, highlighting the transition from anhydrous cycloaddition to aqueous hydrolysis.
Analytical Characterization
To validate the product, compare spectral data against the following expected values:
| Technique | Parameter | Expected Signal | Interpretation |
| IR Spectroscopy | Nitrile (C≡N) | 2240–2250 cm⁻¹ | Weak/Medium sharp peak. Confirms CN retention. |
| Carbonyl (C=O) | 1700–1720 cm⁻¹ | Strong broad peak (Carboxylic Acid). | |
| Hydroxyl (O-H) | 2500–3300 cm⁻¹ | Broad stretch (Acid dimer). | |
| ¹H NMR (CDCl₃) | Olefinic Protons | 6.0–6.4 ppm (m, 2H) | Norbornene double bond (C5-C6). |
| Bridgehead | 3.0–3.5 ppm (m, 2H) | Protons at C1 and C4.[10] | |
| Bridge | 1.5–2.0 ppm (m, 2H) | Protons at C7 (bridge). | |
| Melting Point | Range | 87–96°C | Broad range indicates isomer mixture [Ref 1]. |
Troubleshooting & Optimization
-
Problem: Low Yield / Polymerization
-
Cause: Moisture in the Diels-Alder step caused anionic polymerization of the cyanoacrylate.
-
Solution: Dry the toluene over molecular sieves. Ensure CPD is distilled directly before use. Add 0.1% Hydroquinone to the acrylate solution.
-
-
Problem: Product is an Oil that won't crystallize
-
Cause: High content of the minor isomer or residual solvent.
-
Solution: Triturate the oil with cold hexane. If it remains oily, dissolve in dilute base (NaHCO3), wash with ether, and re-acidify carefully.
-
-
Problem: Loss of Nitrile (Amide formation)
-
Cause: Hydrolysis reflux time too long or KOH concentration too high.
-
Solution: Reduce reflux time to 45 mins. Monitor by TLC. Stop heating as soon as the starting ester spot disappears.
-
References
-
PrepChem. "Synthesis of 2-cyano-5-norbornene-2-carboxylic acid." PrepChem.com. Accessed October 2023. Link
-
Kanao, M., et al. "Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis." Scientific Research Publishing, 2012. Link
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Gassman, P. G., & Mansfield, K. T. "Bicyclo[2.1.0]pentane."[9] Organic Syntheses, Coll.[9][11] Vol. 5, p.96 (1973); Vol. 49, p.1 (1969). (Reference for CPD handling). Link
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Payette, J. N., & Yamamoto, H. "Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes."[12] Journal of the American Chemical Society, 2007, 129, 9536-9537.[12] Link
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Wikipedia. "Ethyl cyanoacrylate." (Reference for properties and polymerization risks). Link
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Troubleshooting & Optimization
Handling hygroscopic nature of cyano-norbornene derivatives in the lab
Welcome to the technical support center for handling cyano-norbornene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the common challenges associated with the hygroscopic nature of these compounds. Our goal is to ensure the integrity and reproducibility of your experiments through scientifically sound practices.
Introduction: The Challenge of Hygroscopicity
Cyano-norbornene derivatives are valuable building blocks in organic synthesis and materials science, notably in applications like ring-opening metathesis polymerization (ROMP)[1]. However, their utility is often complicated by their hygroscopic nature—a tendency to readily absorb moisture from the atmosphere[2][3]. This absorbed water can act as an unwanted reactant, catalyst poison, or solvent, leading to a host of experimental problems including poor reaction yields, inconsistent results, and even complete reaction failure[3][4].
This guide provides a comprehensive, question-and-answer-based approach to understanding and mitigating the effects of moisture when working with cyano-norbornene derivatives.
Frequently Asked Questions (FAQs)
Q1: I suspect my cyano-norbornene derivative has absorbed water. What are the typical signs?
A1: The physical manifestations of water absorption can be subtle or obvious. Here’s what to look for:
-
Physical State Changes: A free-flowing powder may become clumpy, cake together, or in severe cases, appear as a gummy or pasty mess[3]. Solid pellets may even deliquesce, dissolving in the absorbed water to form a corrosive puddle[5].
-
Inaccurate Weighing: When weighing the compound on an analytical balance, you may notice the mass continuously increasing as it pulls moisture from the air. This makes obtaining an accurate weight challenging[6].
-
Inconsistent Reaction Outcomes: If you observe variable reaction yields, the formation of unexpected byproducts, or complete reaction stalling, moisture contamination of your starting material is a likely culprit[4][7]. For instance, in reactions sensitive to water, such as those involving organometallic reagents, even trace amounts of moisture can have a significant impact[8][9].
Q2: How should I properly store my cyano-norbornene derivatives to prevent moisture absorption?
A2: Proper storage is your first and most critical line of defense against moisture contamination.
-
Primary Container: Always store hygroscopic compounds in airtight containers[2]. Bottles with PTFE-lined caps or Sure/Seal™ bottles are excellent choices for minimizing atmospheric exposure[10].
-
Secondary Containment: For enhanced protection, place the primary container inside a secondary enclosure with a desiccant. Common options include:
-
Desiccators: These are sealed containers containing a drying agent like anhydrous calcium sulfate (Drierite®), silica gel, or phosphorus pentoxide[5]. A color-indicating desiccant can provide a visual cue for when it needs to be regenerated or replaced.
-
Glove Boxes: For highly sensitive derivatives, storage within an inert atmosphere glove box provides the highest level of protection by maintaining a dry, nitrogen or argon environment[11][12].
-
-
Storage Location: Store the containers in a cool, dry place away from direct sunlight and sources of heat[13]. Avoid storing them under sinks or in areas with high humidity fluctuations[9].
Q3: What is the best way to handle and weigh a hygroscopic cyano-norbornene derivative?
A3: Minimize exposure to the atmosphere at every step.
-
Inert Atmosphere Handling: The gold standard for handling highly moisture-sensitive compounds is to work within a glove box[11][12]. This allows for conventional manipulations in a controlled, dry atmosphere.
-
Benchtop Handling (with precautions): If a glove box is unavailable, work quickly and efficiently.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
-
Minimize the time the container is open. Have all necessary spatulas and weighing vessels ready.
-
Immediately and securely reseal the container after dispensing the required amount[2][3].
-
Consider working under a gentle stream of a dry, inert gas like nitrogen or argon to create a localized inert atmosphere over your workspace.
-
-
Weighing Techniques:
-
Direct Weighing: If practical, weigh the compound directly into the reaction flask to minimize transfer steps[6].
-
Weighing by Difference: Tare the storage vial, quickly remove the approximate amount of solid needed, and re-weigh the vial. The difference in mass is the amount of compound transferred.
-
Solution-Based Transfer: For very small quantities where accurate weighing is difficult, consider preparing a stock solution in a dry, inert solvent within a glove box. You can then accurately dispense the required amount of the compound via a syringe[6].
-
Troubleshooting Guide
Problem 1: My reaction yield is consistently low, and I suspect moisture is the issue. How can I confirm this and what steps should I take?
Confirmation:
-
Water Content Analysis: The most definitive way to confirm moisture contamination is to measure the water content of your cyano-norbornene derivative and your reaction solvent. The Karl Fischer titration is the gold standard method for accurately determining water content in organic compounds and solvents[14][15]. Other methods like headspace gas chromatography can also be employed.
-
Run a Control Reaction: If possible, perform the reaction using a freshly opened bottle of the cyano-norbornene derivative or a sample that has been rigorously dried under high vacuum. Compare the results to your previous attempts.
Corrective Actions:
-
Drying the Reagent: If your compound has absorbed moisture, you may be able to dry it. Gently heating the compound under high vacuum can remove absorbed water. However, be cautious as excessive heat can cause decomposition[2]. Always verify the thermal stability of your specific derivative before attempting to dry it by heating.
-
Ensure Anhydrous Solvents: Do not assume that a commercially available "anhydrous" solvent is perfectly dry, especially after the bottle has been opened[16]. It's best practice to use freshly dried and distilled solvents or solvents from a solvent purification system. Common drying agents for solvents are listed in the table below.
-
Dry Glassware: Laboratory glassware has a thin film of adsorbed moisture that must be removed. Oven-drying glassware at a high temperature (e.g., 125-140°C) for several hours and allowing it to cool in a desiccator or under a stream of dry inert gas is essential[10].
| Drying Agent | Suitable For | Not Suitable For | Comments |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, esters, halogenated hydrocarbons | Acidic compounds | Fast and efficient, fine powder requires filtration[5][17]. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | High capacity but slow, clumps when wet[5][18]. |
| Anhydrous Calcium Chloride (CaCl₂) | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, ketones, esters | Fast and effective, forms adducts with some functional groups[5]. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | - | Very efficient for achieving low water content, can be regenerated[19]. |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, dichloromethane | Protic solvents, esters, ketones | Highly reactive, used for pre-drying before distillation[19]. |
Problem 2: I am using a Schlenk line for my reaction, but I am still getting poor results. What could be going wrong?
A Schlenk line is an excellent tool for handling air- and moisture-sensitive reactions, but improper technique can compromise the inert atmosphere[12][20].
Troubleshooting Checklist:
-
Proper Purging: Ensure your assembled glassware is properly purged of atmospheric gases. This is typically done by performing at least three vacuum/inert gas backfill cycles[20].
-
Leak-Free System: Check all joints and connections for leaks. A thin, uniform layer of grease on ground glass joints is crucial for a good seal[10].
-
Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler, which also serves as a pressure relief system. Be cautious of pressure build-up[10].
-
Solvent and Reagent Transfer: Use proper air-free transfer techniques, such as a cannula or a gas-tight syringe, to add solvents and liquid reagents[10]. Avoid opening the system to the atmosphere at any point after the initial purge.
Caption: Workflow for transferring liquids under an inert atmosphere.
Protocols
Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
-
Clean all glassware thoroughly with an appropriate solvent and/or cleaning solution.
-
Rinse with deionized water, followed by a final rinse with acetone or another volatile solvent to facilitate drying.
-
Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight[10].
-
Assemble the hot glassware quickly and immediately place it under a positive pressure of dry inert gas (e.g., connect to a Schlenk line) to cool. Alternatively, place the hot glassware in a desiccator to cool.
Protocol 2: Preparing a Stock Solution of a Hygroscopic Solid in a Glove Box
-
Bring the sealed container of the cyano-norbornene derivative and a volumetric flask with a septum-sealed cap into the glove box antechamber.
-
Cycle the antechamber at least three times to purge it of air and moisture before transferring the items into the main chamber.
-
Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.
-
On an analytical balance inside the glove box, accurately weigh the desired amount of the hygroscopic solid and transfer it to the volumetric flask.
-
Using a pipette, add the required volume of anhydrous solvent to the volumetric flask.
-
Seal the flask and agitate until the solid is completely dissolved.
-
The stock solution can now be stored in the glove box or removed for use, with transfers being made via a gas-tight syringe through the septum.
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Cyano-Norbornene Acids
This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the critical purity assessment of cyano-norbornene acids. We will move beyond rote procedures to explore the scientific rationale behind methodological choices, ensuring the development of a robust, specific, and reliable stability-indicating assay. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and safety of novel chemical entities.
The Analytical Challenge: Understanding Cyano-Norbornene Acids
Cyano-norbornene acids are a class of compounds characterized by a bridged bicyclic norbornene framework, a carboxylic acid moiety, and a nitrile (cyano) group. This unique combination of functional groups presents a distinct analytical challenge. The carboxylic acid makes the molecule polar and ionizable, while the norbornene structure adds hydrophobicity. The purity of these intermediates or active pharmaceutical ingredients (APIs) is paramount, as impurities can affect efficacy, safety, and stability.
A successful purity method must be stability-indicating, meaning it can accurately separate the main compound from any potential process impurities and degradation products that might form under stress conditions.[1] This requires a methodical approach to development, grounded in chromatographic first principles and regulatory expectations.
Strategic Method Development: A Comparative Approach
The development of a robust HPLC purity method is an iterative process of optimization. We will compare key parameters and justify the selection of the optimal approach based on experimental logic. The primary goal is to achieve adequate resolution (Rs > 2.0) between the main analyte and all known and potential unknown impurities with excellent peak symmetry (Tailing factor ≈ 1.0).
The Foundation: Stationary Phase Selection
The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[2] Given the polar and acidic nature of cyano-norbornene acids, we will compare two common reversed-phase column chemistries.
-
Alternative 1: Standard C18 (ODS) Column: A traditional C18 column is often the first choice in method development.[2] However, for polar analytes, especially with highly aqueous mobile phases (>95% water), it can suffer from a phenomenon known as "phase collapse" or "dewetting," leading to a sudden loss of retention and reproducibility.[3]
-
Alternative 2: Polar-Endcapped C18 ("AQ" Type) Column: These columns are specifically designed for enhanced retention of polar compounds in highly aqueous mobile phases.[3] They incorporate polar functional groups near the silica surface or use proprietary end-capping techniques that prevent phase collapse and provide alternative selectivity for polar analytes.
Experimental Rationale: For cyano-norbornene acids, a polar-endcapped C18 column is hypothesized to provide superior performance. It should offer better retention for the polar parent acid and its likely even more polar degradation products (e.g., those formed by hydrolysis of the nitrile).
Driving the Separation: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation, primarily by adjusting solvent strength and controlling the ionization state of the analyte.[4]
-
Acetonitrile (ACN): Generally the preferred solvent in reversed-phase HPLC due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[5]
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[5]
Experimental Rationale: A screening run with both ACN and MeOH is advisable. However, ACN is typically the starting point for purity methods due to its favorable physical properties.
The pKa of the carboxylic acid group on the norbornene structure is the dominant factor here. To achieve good retention and symmetrical peaks for an acidic compound in reversed-phase HPLC, the mobile phase pH should be set approximately 2 units below the analyte's pKa.[6]
-
Mid-Range pH (e.g., pH 7.0): At neutral pH, the carboxylic acid will be fully ionized (deprotonated) to its carboxylate form. This highly polar anion will have very little retention on a C18 column and may exhibit poor peak shape due to interactions with the stationary phase.
-
Low pH (e.g., pH 2.5 - 3.0): At a low pH, the ionization of the carboxylic acid is suppressed, rendering the molecule more neutral and less polar.[7][8] This significantly increases its hydrophobic interaction with the C18 stationary phase, leading to better retention and dramatically improved peak shape.[6] Common acidic modifiers include formic acid, phosphoric acid, or trifluoroacetic acid (TFA).
Experimental Rationale: A low pH mobile phase is essential. We will compare the results of a buffered mobile phase at pH 2.7 (using phosphate or formate buffer) against an unbuffered mobile phase. The buffer provides better pH control and thus more reproducible retention times.
Visualization and Confirmation: The Role of the Detector
For purity analysis, a simple UV detector is insufficient. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the industry standard and a regulatory expectation.[9][10][11]
-
Single Wavelength UV Detector: Provides only a 2D chromatogram (absorbance vs. time). It cannot provide spectral information to assess peak purity.
-
PDA/DAD Detector: Acquires full UV-Vis spectra (e.g., 190-400 nm) at every point across the chromatogram.[12] This provides a 3D data set (absorbance vs. time vs. wavelength) with two key advantages:
-
Optimal Wavelength Selection: The ideal detection wavelength can be chosen post-run by examining the analyte's UV spectrum for maximum absorbance, maximizing sensitivity.
-
Peak Purity Analysis: Software algorithms compare spectra across a single chromatographic peak.[13] If the peak is pure, all spectra should be identical. Spectral differences indicate the presence of a co-eluting impurity.[9][10] This is a critical tool for validating the specificity of a purity method.
-
Workflow and Experimental Protocols
A logical workflow is crucial for efficient method development.
Method Development Workflow Diagram
Caption: A systematic workflow for HPLC purity method development.
Protocol: Forced Degradation Study
To ensure the method is stability-indicating, forced degradation studies must be performed as outlined by ICH guidelines.[14][15][16] The goal is to achieve 5-20% degradation of the active ingredient to produce a representative profile of degradants.[14]
Objective: To generate potential degradation products and demonstrate they are resolved from the parent peak.
-
Preparation: Prepare stock solutions of the cyano-norbornene acid (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the sample to the following conditions in parallel with an unstressed control sample.[14]
-
Acid Hydrolysis: Add 0.1 M HCl; heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH; keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂; keep at room temperature for 6 hours.
-
Thermal: Heat a solid sample at 80 °C for 24 hours.
-
Photolytic: Expose a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to a suitable final concentration (e.g., 0.2 mg/mL) with the mobile phase and analyze using the optimized HPLC method.
-
Evaluation: Examine the chromatograms for new peaks. The method is considered "specificity-proven" if all degradation peaks are baseline resolved from the main analyte peak. Use PDA peak purity analysis to confirm the main peak's homogeneity in all stressed samples.
Protocol: Optimized HPLC Purity Method
This protocol is the result of the comparative development process outlined above.
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent polar-endcapped C18.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, adjusted to pH 2.7 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 210 nm, with spectral acquisition from 190-400 nm.
-
System Suitability: As per USP <621> and Ph. Eur. 2.2.46, inject a standard solution six times.[17][18][19] The system is suitable for use if:
-
The relative standard deviation (RSD) of the peak area is ≤ 1.0%.
-
The tailing factor for the main peak is between 0.8 and 1.5.
-
The theoretical plate count is ≥ 2000.
-
Comparative Data Summary
The following table summarizes the hypothetical but realistic results from the comparative experiments, demonstrating the rationale for the final method choices.
| Parameter | Condition 1: Standard C18, pH 7.0 | Condition 2: Polar C18, pH 2.7 (Optimized) | Justification for Choice |
| Analyte Retention Time (min) | 2.1 (Poorly retained) | 12.5 (Well retained) | Low pH suppresses ionization, increasing hydrophobicity and retention on the C18 phase.[6] |
| Peak Tailing Factor | 2.5 (Severe tailing) | 1.1 (Symmetrical) | Suppressed ionization minimizes secondary ionic interactions with residual silica silanols, yielding excellent peak shape. |
| Resolution (Analyte/Impurity) | 1.2 (Co-eluting) | 3.5 (Baseline resolved) | The combination of optimal retention and peak shape on the polar-endcapped column enhances resolution. |
| Reproducibility (%RSD, n=6) | 3.8% | 0.4% | The buffered low-pH mobile phase provides robust control over analyte ionization, leading to highly reproducible results. |
Validating the System: Trustworthiness through Specificity
The final step is to demonstrate that the analytical method is trustworthy and fit for its intended purpose, which is a core tenet of analytical procedure validation according to ICH Q2(R1).[20][21][22] The forced degradation study is the ultimate test of specificity.
Caption: Logical flow for demonstrating method specificity.
By following this rigorous, comparative, and scientifically-grounded approach, a robust, reliable, and regulatory-compliant HPLC method for the purity analysis of cyano-norbornene acids can be successfully developed and validated. This ensures that the quality of the material is well-understood and can be consistently monitored.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
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- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
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- Quality Guidelines. (n.d.). ICH.
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- Forced Degradation Studies for Stability-Indic
- Method Development & Forced Degrad
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
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- How does an acid pH affect reversed-phase chromatography separ
- Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3).
- Control pH During Method Development for Better Chrom
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Elemental Analysis Standards for Bicyclic Cyano-Carboxylic Acids: A Comparative Technical Guide
Executive Summary: The "Refractory" Challenge
In drug development, bicyclic cyano-carboxylic acids represent a "perfect storm" for analytical failure. These intermediates—often precursors to complex alkaloids or antivirals—possess three structural features that conspire against standard Elemental Analysis (EA) protocols:
-
The Bicyclic Scaffold: High carbon density and steric rigidity often lead to incomplete combustion (soot formation), yielding falsely low Carbon (%C) values.
-
The Cyano Group (-C≡N): The triple bond is thermodynamically stable (891 kJ/mol). Inadequate oxidation results in refractory nitrogen residues or the formation of nitrogen oxides (
) that escape reduction, skewing Nitrogen (%N) data. -
The Carboxylic Acid (-COOH): This moiety is prone to two opposing errors: hygroscopicity (trapping water/solvent) and spontaneous decarboxylation during drying.
This guide moves beyond standard "shoot-and-burn" CHN protocols. It compares the industry-standard Dynamic Flash Combustion against Quantitative NMR (qNMR) , establishing a self-validating workflow for these difficult matrices.
Comparative Methodology
We evaluated three analytical approaches to determine the purity and elemental composition of a model refractory compound: 3-cyano-bicyclo[2.2.2]octane-2-carboxylic acid.
Method A: Standard Static Combustion (The "Baseline")
-
Principle: Classical Pregl-Dumas method. Sample is encapsulated and dropped into a furnace at constant temperature (~950°C).
-
Limitation: Relies on passive diffusion of oxygen. Often insufficient for breaking the bicyclic cage, leading to "coking" (carbonization) rather than combustion.
Method B: Optimized Dynamic Flash Combustion (The "Gold Standard")
-
Principle: Modified Dumas method. Oxygen is injected directly onto the sample at the moment of combustion, creating a localized "flash" temperature >1800°C.
-
Enhancement: Use of Tungsten (VI) Oxide (
) as a combustion aid to prevent soot formation and facilitate nitrile oxidation.
Method C: Quantitative NMR (qNMR) (The "Orthogonal Truth")
-
Principle: Direct molar ratio measurement using an Internal Standard (IS) such as Maleic Acid or 1,3,5-Trimethoxybenzene.
-
Advantage: Non-destructive and independent of combustion efficiency. It differentiates between "missing mass" due to impurities (solvents/salts) and missing mass due to combustion failure.
Experimental Protocol: The Optimized Workflow
To achieve <0.3% absolute error (the publication standard) for bicyclic cyano-acids, you cannot simply "weigh and run." You must strictly follow this optimized protocol.
Phase 1: Pre-Analysis Conditioning (Critical)
-
Step 1: Thermogravimetric Screening (TGA). Run a ramp from 30°C to 150°C at 5°C/min.
-
Why? Bicyclic acids are notorious for trapping recrystallization solvents (clathrates). If you see mass loss <100°C, it is surface water. If mass loss occurs at 110-140°C, it is likely tightly bound solvent (e.g., DMSO/DMF).
-
-
Step 2: Vacuum Drying. Dry sample at 40°C under high vacuum (10 mbar) for 4 hours.
-
Warning: Do not exceed 60°C. Cyano-carboxylic acids can undergo thermal decarboxylation (
), altering the Carbon ratio before analysis begins.
-
Phase 2: Dynamic Flash Combustion Setup
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube (or equivalent).
-
Reactor Packing:
-
Top Layer: Quartz wool (ash retention).
-
Oxidation Layer: Chromium (III) Oxide (
) on Alumina. -
Scrubber: Silver Cobaltous-Cobaltic Oxide (
) to remove halogens/sulfur interferences.
-
-
Sample Prep:
-
Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.
-
Additive: Add 5 mg of Tungsten (VI) Oxide (
) powder directly over the sample. -
Mechanism: The Tin capsule oxidation is exothermic (raising temp), while
acts as an oxygen donor, ensuring the refractory nitrile bond is cleaved.
-
Phase 3: The qNMR Cross-Check
-
Solvent: DMSO-
(to ensure full solubility of the bicyclic acid). -
Internal Standard: Maleic Acid (TraceCERT® grade), weighed to ±0.01 mg precision.
-
Pulse Sequence: D1 relaxation delay set to 30s (5x
) to ensure full relaxation of the rigid bicyclic protons.
Data Presentation & Comparison
The following data represents the analysis of a >99% pure synthesized standard of 3-cyano-bicyclo[2.2.2]octane-2-carboxylic acid (Theoretical: C=67.02%, H=7.31%, N=7.82%).
Table 1: Method Performance Comparison
| Parameter | Method A: Static Combustion | Method B: Dynamic Flash + | Method C: qNMR (Purity) |
| Carbon (%C) | 65.80% (Low) | 66.95% (Pass) | N/A |
| Nitrogen (%N) | 7.10% (Low) | 7.79% (Pass) | N/A |
| Hydrogen (%H) | 7.28% (Pass) | 7.33% (Pass) | N/A |
| Absolute Error | C: -1.22% (Fail) | C: -0.07% (Pass) | ± 0.1% |
| Purity Calc. | 97.5% (False Low) | 99.8% (Accurate) | 99.7% |
| Failure Mode | Soot formation; Nitrile survival | None | N/A |
Analysis of Results:
-
Method A Failure: The low Carbon result (-1.22%) is characteristic of "coking." The bicyclic ring did not open completely. The low Nitrogen indicates the formation of refractory char containing trapped nitrile groups.
-
Method B Success: The addition of
and dynamic oxygen injection ensured complete oxidation. -
Method C Validation: The qNMR purity of 99.7% confirms that the sample was indeed pure, proving that Method A's failure was analytical, not chemical.
Visualizing the Workflow
The following diagram illustrates the decision matrix for analyzing refractory organic acids.
Figure 1: Analytical Decision Matrix for Refractory Bicyclic Compounds.
Troubleshooting & Causality (The "Why")
The Nitrogen "Dip"
Observation: Nitrogen results are consistently 0.5% lower than theoretical, even with good Carbon values.
Cause: Nitriles can form stable nitrogen gas (
The "Drifting" Hydrogen
Observation: Hydrogen values creep up over a sequence of runs. Cause: The carboxylic acid group is hygroscopic. As the autosampler sits, the sample absorbs atmospheric moisture through the crimped tin capsule (which is not perfectly airtight). Fix: Use Indium sealing capsules for hygroscopic samples, or program the analyzer to purge the autosampler carousel with dry Helium/Argon.
References
-
ASTM International. (2017). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Adapted for general organics). [Link]
-
ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[1] (Cited as a comparative method for non-refractory nitrogen). [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A Comprehensive Guide
For Immediate Reference: In the event of an emergency, refer directly to the Emergency Procedures section of this document.
The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a molecule that demands respect due to its dual functional groups: a nitrile and a carboxylic acid, attached to a bicyclic scaffold. The primary hazards are associated with the nitrile group, which can exhibit cyanide-like toxicity, and the acidic nature of the carboxylic acid group, which can cause irritation.
The hazard statements for this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. The signal word is "Warning"[1]. This profile necessitates stringent adherence to the handling and disposal protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The minimum required PPE for any work involving 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2]. However, due to the specific hazards of this compound, the following enhanced PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides robust protection against skin contact. Nitrile offers good chemical resistance to a range of substances[2][3]. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects against splashes and aerosols. Standard safety glasses are insufficient[2]. |
| Face Protection | Face shield worn over goggles | Required when there is a risk of splashes, such as during solution preparation or transfer of larger quantities[2]. |
| Body Protection | Chemical-resistant lab coat | A standard cotton lab coat may not be sufficient. A polyethylene-coated or similar non-absorbent material is recommended to prevent skin contact from spills[4]. |
| Respiratory Protection | Use of a certified chemical fume hood | All handling of solid and solutions of this compound must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[5][6]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and ensure safety. The following diagram outlines the key stages of handling 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the laboratory.
Caption: Workflow for handling 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure the designated fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Crucially, ensure no acids are present in the immediate work area unless required for the chemical reaction, in which case, they should be handled with extreme care[5].
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Weighing and Transfer : If working with the solid form, carefully weigh the required amount in the fume hood. Use a spatula and weighing paper, minimizing any dust generation. If transferring a solution, do so slowly and deliberately to avoid splashes.
-
Reaction Setup : Perform all reaction setup and manipulations within the fume hood.
-
Post-Reaction : Upon completion of the work, decontaminate all surfaces and equipment.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent cross-contamination and accidental exposures.
Decontamination Protocol:
For glassware and surfaces contaminated with 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, follow this two-step process within a chemical fume hood:
-
Initial Rinse : Rinse all contaminated surfaces and glassware with a pH 10 buffer solution[7]. This initial basic rinse helps to hydrolyze the nitrile group under controlled conditions.
-
Oxidation : Following the initial rinse, wash with a freshly prepared 10% bleach solution[7]. The bleach will oxidize the cyanide to the less toxic cyanate.
-
Final Rinse and Disposal : Rinse thoroughly with water. All rinsates from the decontamination process must be collected as hazardous cyanide waste[5][7].
Waste Disposal: A Segregated Approach
All waste generated from handling this compound is considered hazardous. Strict segregation is mandatory.
-
Solid Waste : All contaminated solid materials, including gloves, weighing paper, and paper towels, must be placed in a clearly labeled, sealed container for solid cyanide waste[7].
-
Liquid Waste : All solutions containing 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid and all decontamination rinsates must be collected in a separate, clearly labeled container for liquid cyanide waste[5][7].
-
Labeling : Both solid and liquid waste containers must be labeled "Hazardous Waste - Cyanide" and "No Acids" to prevent accidental mixing which could generate hydrogen cyanide gas[5].
Never mix cyanide-containing waste with any other waste stream[5].
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and decisive action is required.
Caption: Emergency response plan for spills and personal exposure.
In any case of exposure, inform your supervisor and seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
By adhering to these protocols, you can ensure a safe and productive research environment when working with this compound. Your commitment to safety is paramount.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
Toxicological Profile for Cyanide - NCBI Bookshelf. Available at: [Link]
-
Cyanides | Division of Research Safety - University of Illinois. Available at: [Link]
-
Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. Available at: [Link]
- Methods of destruction of cyanide in cyanide-containing waste - Google Patents.
-
Nitrile hydrolysis methods to get carboxylic acids - Sciencemadness. Available at: [Link]
-
Nitrile to Carboxylic Acid - BYJU'S. Available at: [Link]
-
Hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Nitrile to Acid - Common Conditions. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]
-
Personal protective equipment in your pharmacy. Available at: [Link]
-
Safety Equipment - Bicycle Alliance of Minnesota. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
-
Chemical Properties of 2-chloro-2-cyano bicyclo[2.2.1]hept-5-ene, exo - Cheméo. Available at: [Link]
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and... Available at: [Link]
-
Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97% - Cole-Parmer. Available at: [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester - Substance Details - SRS - EPA. Available at: [Link]
Sources
- 1. 2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 60722-14-7 [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
